N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide
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Overview
Description
N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide is a complex organic compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a cyano group, a cyclopropyl group, and a piperazine ring, making it a versatile molecule for research and industrial purposes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide typically involves multiple steps:
Formation of the Cyclopropyl Group: The cyclopropyl group can be introduced through a cyclopropanation reaction, often using diazo compounds and transition metal catalysts.
Introduction of the Cyano Group: The cyano group can be added via nucleophilic substitution reactions, using reagents such as sodium cyanide or potassium cyanide.
Piperazine Ring Formation: The piperazine ring is synthesized through a cyclization reaction involving ethylenediamine and a suitable dihaloalkane.
Final Coupling Reaction: The final step involves coupling the intermediate compounds to form the target molecule, often using amide bond formation techniques with reagents like carbodiimides.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes for large-scale operations. This includes using continuous flow reactors, optimizing reaction conditions (temperature, pressure, solvent), and employing catalysts to increase yield and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxypropyl group, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can target the cyano group, converting it to an amine using reducing agents such as lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the piperazine ring, using reagents like alkyl halides.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide
Reducing Agents: Lithium aluminum hydride, sodium borohydride
Nucleophiles: Sodium cyanide, potassium cyanide, alkyl halides
Major Products
Oxidation: Formation of ketones or carboxylic acids
Reduction: Formation of primary amines
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Chemistry
In chemistry, N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide is used as a building block for synthesizing more complex molecules. Its unique structure allows for the exploration of new reaction mechanisms and the development of novel compounds.
Biology
In biological research, this compound is studied for its potential as a pharmacological agent. Its ability to interact with various biological targets makes it a candidate for drug development, particularly in the fields of neurology and oncology.
Medicine
In medicine, the compound is investigated for its therapeutic potential. Its interactions with specific molecular targets suggest it could be developed into treatments for neurological disorders, cancer, and other diseases.
Industry
In industrial applications, the compound is used in the synthesis of specialty chemicals and materials. Its unique properties make it valuable for developing new materials with specific functionalities.
Mechanism of Action
The mechanism of action of N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide involves its interaction with molecular targets such as enzymes, receptors, and ion channels. The cyano group and piperazine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The compound’s ability to cross cell membranes and reach intracellular targets further enhances its potential as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
- N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxyethyl)piperazin-1-yl]acetamide
- N-(1-cyano-1-cyclopropylethyl)-2-[3-methyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide
Uniqueness
Compared to similar compounds, N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide stands out due to its specific substitution pattern on the piperazine ring and the presence of the hydroxypropyl group. These structural features contribute to its unique chemical reactivity and biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-[3-ethyl-4-(2-hydroxypropyl)piperazin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H30N4O2/c1-4-15-10-20(7-8-21(15)9-13(2)22)11-16(23)19-17(3,12-18)14-5-6-14/h13-15,22H,4-11H2,1-3H3,(H,19,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOXNIWWIYVFNOK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CN(CCN1CC(C)O)CC(=O)NC(C)(C#N)C2CC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H30N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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